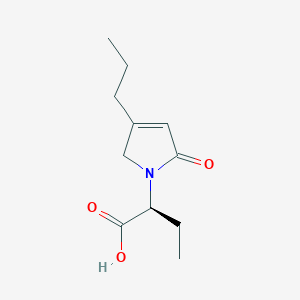
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid is a complex organic compound with a unique structure that includes a pyrrole ring, a ketone group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole derivative with an acylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
作用机制
The mechanism of action of (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds to (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid include other pyrrole derivatives and acetic acid analogs. Examples include:
- Alpha-Ethyl-2,5-dihydro-2-oxo-4-methyl-1H-pyrrole-1-acetic Acid
- Alpha-Ethyl-2,5-dihydro-2-oxo-4-ethyl-1H-pyrrole-1-acetic Acid .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties.
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
(2S)-2-(5-oxo-3-propyl-2H-pyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H17NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h6,9H,3-5,7H2,1-2H3,(H,14,15)/t9-/m0/s1 |
InChI 键 |
MNAAEDCAWCQFEV-VIFPVBQESA-N |
手性 SMILES |
CCCC1=CC(=O)N(C1)[C@@H](CC)C(=O)O |
规范 SMILES |
CCCC1=CC(=O)N(C1)C(CC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
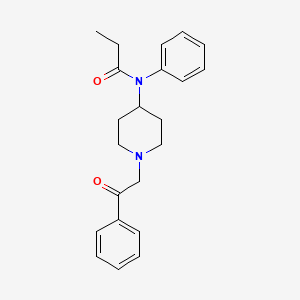
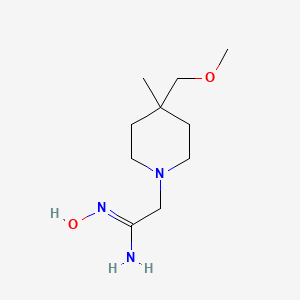
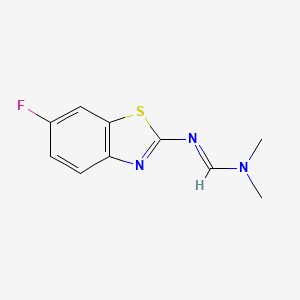
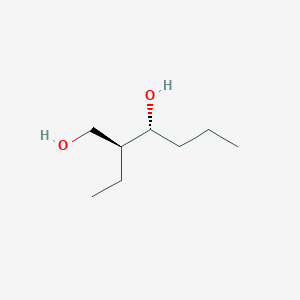
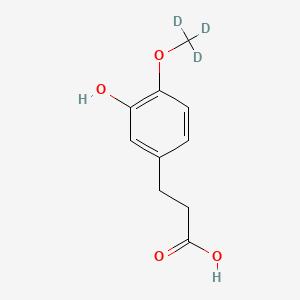
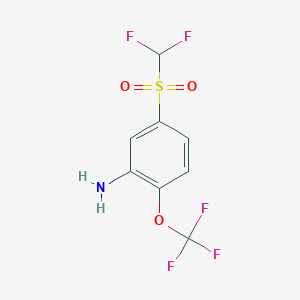
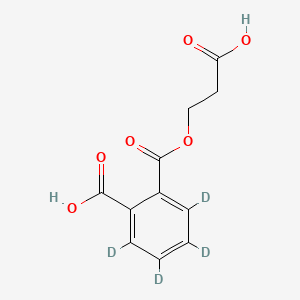
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
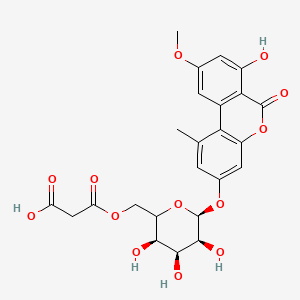
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
